Product packaging for Hexaarginine(Cat. No.:)

Hexaarginine

Cat. No.: B1339619
M. Wt: 955.1 g/mol
InChI Key: QVVDVENEPNODSI-BTNSXGMBSA-N
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Description

Contextualizing Arginine-Rich Peptides as Cell-Penetrating Agents

Arginine-rich peptides are a prominent class of cell-penetrating peptides (CPPs), which are short peptides capable of traversing cellular membranes. mdpi.comnih.gov This ability allows them to act as vectors for the intracellular delivery of a wide array of cargo molecules, including proteins, nucleic acids, and nanoparticles, that would otherwise be impermeable to the cell membrane. mdpi.comnih.gov The defining characteristic of these peptides is the high content of the amino acid arginine. frontiersin.org The guanidinium (B1211019) group on the arginine side chain is considered crucial for their cell-penetrating capabilities. birmingham.ac.uk

The mechanisms by which arginine-rich CPPs enter cells are a subject of ongoing research, with evidence supporting two primary pathways: direct translocation across the plasma membrane and endocytosis. jst.go.jpnih.gov Direct translocation involves the peptide moving directly through the lipid bilayer, a process that can be influenced by factors such as the peptide's concentration and the presence of certain counteranions. jst.go.jpnih.govdiva-portal.org Endocytosis, a process where the cell engulfs the peptide and its cargo, is also a major route of entry. nih.govjst.go.jp However, a significant challenge with endocytic uptake is the potential for the cargo to become trapped within endosomes, preventing it from reaching its intracellular target. nih.gov

H-Arg-Arg-Arg-Arg-Arg-Arg-OH as a Prototypical Oligoarginine Cell-Penetrating Peptide

H-Arg-Arg-Arg-Arg-Arg-Arg-OH, or hexaarginine, is a homooligomer consisting of six consecutive L-arginine residues. It serves as a classic example of a short, cationic, arginine-rich CPP. nih.govnih.gov While some studies suggest that a minimum of seven or eight arginine residues are needed for the most efficient cellular uptake, this compound has been shown to be effective in transporting small molecules and has been used in the development of more complex CPPs. nih.govmdpi.comscifiniti.com For instance, this compound has been conjugated to other peptides to enhance their cellular uptake and intracellular delivery. nih.govnih.gov

The number of arginine residues is a critical factor determining the efficiency of cellular internalization. mdpi.com Research comparing oligoarginines of varying lengths has demonstrated that the uptake efficiency generally increases with the number of arginine residues, up to a certain point. scifiniti.commdpi.com While shorter oligoarginines like tetraarginine show limited cell-penetrating ability on their own, this compound represents a threshold where significant cellular entry is observed. nih.govmdpi.com

Historical and Current Significance in Academic Research on Intracellular Delivery

Currently, this compound and other oligoarginines continue to be vital tools in academic research. They are used to elucidate the fundamental mechanisms of cellular uptake and to develop novel strategies for overcoming the challenge of endosomal entrapment. nih.gov The ability to deliver various molecules into the cytoplasm and even the nucleus makes these peptides valuable for a wide range of applications, from basic cell biology studies to the development of new therapeutic delivery systems. nih.govnih.gov The non-toxic nature and broad applicability of arginine-rich CPPs further enhance their importance in the field of intracellular delivery. mdpi.com

PropertyValueSource
Molecular Formula C₃₆H₇₄N₂₂O₇N/A
Alternate Names Hexa-L-arginine, R6 nih.gov
Key Feature Six consecutive arginine residuesN/A
Primary Function Cell-Penetrating Peptide (CPP) nih.govnih.gov
Research FindingSignificanceSource
This compound, when conjugated to a selective high-affinity ligand, enhanced both uptake and retention of the ligand in lymphoma cells.Demonstrates the potential of this compound to improve the delivery and efficacy of targeted therapies. nih.gov
Conjugation of this compound to another peptide, penetratin, resulted in efficient correction of splicing in the absence of cytotoxic agents.Highlights the utility of this compound in developing delivery systems for nucleic acid-based therapeutics. nih.gov
The number of arginine residues directly impacts cellular uptake efficiency, with a general trend of increased uptake with longer chains.Provides a fundamental principle for the design of oligoarginine-based delivery vectors. scifiniti.commdpi.com
Arginine-rich CPPs can enter cells via both direct translocation and endocytosis.Underscores the complexity of CPP uptake mechanisms and the need for further investigation to optimize delivery strategies. jst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H74N24O7 B1339619 Hexaarginine

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74N24O7/c37-19(7-1-13-50-31(38)39)25(61)56-20(8-2-14-51-32(40)41)26(62)57-21(9-3-15-52-33(42)43)27(63)58-22(10-4-16-53-34(44)45)28(64)59-23(11-5-17-54-35(46)47)29(65)60-24(30(66)67)12-6-18-55-36(48)49/h19-24H,1-18,37H2,(H,56,61)(H,57,62)(H,58,63)(H,59,64)(H,60,65)(H,66,67)(H4,38,39,50)(H4,40,41,51)(H4,42,43,52)(H4,44,45,53)(H4,46,47,54)(H4,48,49,55)/t19-,20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVDVENEPNODSI-BTNSXGMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74N24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

955.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of H Arg Arg Arg Arg Arg Arg Oh

Solid-Phase Peptide Synthesis (SPPS) for Hexaarginine Production

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of this compound production, enabling the stepwise construction of the peptide chain on a solid support. nih.govpeptide.com

The most prevalent method for synthesizing this compound is the fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy. mdpi.comrsc.org This approach involves the use of a solid resin support and follows a cyclical process:

Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). peptide.comyoutube.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus of the growing peptide chain. nih.gov

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins. youtube.com

For arginine-rich peptides like this compound, the bulky guanidinium (B1211019) side chain of arginine must be protected to prevent side reactions and aid solubility. mdpi.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is one of the most popular choices for this purpose, leading to the use of Fmoc-Arg(Pbf)-OH as the standard building block. mdpi.combiotage.com However, the synthesis of peptides containing multiple arginine residues can be expensive due to the high cost of this protected amino acid. mdpi.com

To address costs and improve the sustainability of the synthesis, alternative approaches have been explored. These include revisiting other protecting groups like the nitro (NO2) group, which can prevent δ-lactam formation, a common side reaction during arginine incorporation. mdpi.comresearchgate.net Furthermore, protocols using side-chain unprotected arginine have been developed, which can increase the atom economy and reduce impurities generated during the final cleavage step. rsc.orgrsc.org

Reagent/ComponentRole in Fmoc/tBu Synthesis of this compound
Solid Support (e.g., Rink Amide Resin) Provides the solid matrix onto which the peptide is assembled. peptide.comyoutube.com
Fmoc-Arg(Pbf)-OH The standard amino acid building block, with the N-terminus protected by Fmoc and the side chain by Pbf. mdpi.combiotage.com
Piperidine A base used to remove the temporary N-terminal Fmoc protecting group in each cycle. peptide.com
Coupling Reagents (e.g., HATU, DIC/Oxyma) Activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. nih.govbiotage.com
Trifluoroacetic Acid (TFA) Used in the final step to cleave the completed peptide from the resin and remove the side-chain protecting groups (like Pbf). peptide.commdpi.com

This table summarizes the key components and their functions in the standard Fmoc/tBu solid-phase synthesis of this compound.

Sequences rich in arginine are classified as "difficult sequences" in SPPS. nih.govbiotage.com This difficulty arises from two primary factors:

Interchain Aggregation: The growing peptide chains, while attached to the resin, can aggregate via hydrogen bonding, forming stable secondary structures. This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions. nih.gov

Steric Hindrance: The arginine side chain, especially when protected with the bulky Pbf group, presents significant steric hindrance, which can slow down or prevent complete coupling reactions. biotage.com

These issues result in lower yields and the presence of deletion sequences (peptides missing one or more arginine residues) in the crude product, complicating purification. biotage.com To overcome these challenges, several strategies have been developed.

ChallengeSynthetic StrategyDescription
Incomplete Coupling Double Coupling The coupling step for an arginine residue is performed twice to ensure the reaction goes to completion. This is particularly effective for coupling the second or third identical amino acid in a row. biotage.com Studies on octa-arginine synthesis have shown that a double coupling strategy yields a significantly purer crude product compared to single or extended single couplings. biotage.com
On-Resin Aggregation Microwave-Assisted SPPS Applying microwave heating can disrupt the formation of secondary structures and accelerate coupling and deprotection reactions, improving synthesis efficiency for difficult sequences. biotage.comnih.gov
Aggregation & Low Solubility Solubility-Enhancing Tags A temporary "synthesis tag" can be attached to the peptide. For instance, a C-terminal tag of six Pbf-protected arginines ([Arg(Pbf)]6) linked via a cleavable linker has been shown to suppress aggregation during SPPS and improve solubility after cleavage from the resin. acs.org

This table outlines common challenges in this compound synthesis and the corresponding strategies to mitigate them.

Post-Synthetic Chemical Modifications and Conjugation Strategies for H-Arg-Arg-Arg-Arg-Arg-Arg-OH

Once synthesized, the this compound peptide can be chemically modified to introduce new functionalities for research applications. These modifications can be targeted to the N-terminus, the C-terminus, or the peptide backbone itself.

Both ends of the this compound peptide are available for chemical modification, allowing for the attachment of various molecular probes and tags.

N-Terminal Functionalization: The free amine at the N-terminus is a common site for modification. For example, it can be acylated with chromophores or fluorophores to study the peptide's behavior. A widely studied modification is the attachment of the Dabcyl group (4-((4-(dimethylamino)phenyl)azo)benzoic acid), which has been shown to significantly impact its properties. researchgate.net

C-Terminal Functionalization: The C-terminal carboxylic acid can also be modified. A common strategy involves synthesizing the peptide with a C-terminal lysine (B10760008) residue instead of arginine. The lysine's side-chain ε-amino group then provides an orthogonal handle for conjugating molecules like fluorescent dyes (e.g., Carboxyfluorescein or Rhodamine) without altering the N-terminus. researchgate.net this compound itself is also frequently used as a functional tag; it can be fused to the N- or C-terminus of recombinant proteins to facilitate purification via ion-exchange chromatography or for immobilization on negatively charged surfaces like heparin-sepharose. diva-portal.orguni-muenchen.de

TerminusModification ExampleMoiety AddedResearch Purpose
N-Terminus AcylationDabcyl groupTo enhance cellular uptake and act as a FRET quencher. researchgate.netnih.gov
C-Terminus Amidation with LysineFluorescent Dye (e.g., Rhodamine)To enable visualization and tracking of the peptide by fluorescence microscopy or flow cytometry. researchgate.net
C-Terminus Fusion TagThis compound itselfTo immobilize a target protein on a negatively charged matrix for purification or refolding studies. diva-portal.orguni-muenchen.de
C-Terminus Direct GrowthCarbon NanotubeTo create novel bionanomaterials where the peptide is covalently linked to a surface. researchgate.net

This table provides examples of N- and C-terminal modifications of this compound and their applications.

To improve the stability of this compound in biological systems, its natural L-arginine residues can be partially or fully replaced with their non-natural stereoisomers, D-arginine. Peptides composed of L-amino acids are susceptible to degradation by proteases, which are ubiquitous in serum and within cells. mdpi.com

By incorporating D-amino acids, which are not recognized by most proteases, the resulting peptide exhibits significantly enhanced resistance to enzymatic degradation. mdpi.com This leads to a longer half-life in biological fluids. Research has shown that peptides containing both D- and L-arginine residues can effectively perform their functions, and in some cases, this combination may be necessary for optimal activity. cas.cz For example, the therapeutic peptide Etelcalcetide contains four D-arginine residues in its sequence. rsc.org

Attaching hydrophobic groups to the highly hydrophilic this compound peptide is a key strategy for modulating its physicochemical properties, particularly its ability to interact with and cross cell membranes.

The conjugation of the hydrophobic Dabcyl group to the N-terminus of this compound has been extensively studied. researchgate.netnih.gov Research consistently shows that this modification dramatically increases the peptide's cellular uptake. nih.govmdpi.com Interestingly, the enhancing effect of the Dabcyl group appears to be optimal for this compound compared to shorter or longer oligoarginines, suggesting an ideal balance between the positive charges of the arginine residues and the hydrophobicity conferred by the Dabcyl moiety. nih.govresearchgate.net

In one study, the attachment of a Dabcyl group to the N-terminus of this compound resulted in a derivative that internalized into cells much more intensively than the unmodified peptide. nih.gov This modification can alter the mechanism of internalization, promoting more direct translocation across the cell membrane in addition to endocytic pathways. researchgate.net

Besides Dabcyl, other hydrophobic moieties have been used:

1-Pyrene Carboxylic Acid (PCA): Like Dabcyl, N-terminal conjugation with PCA has been shown to enhance the cellular uptake of oligoarginines. mdpi.com

Fatty Acids: Acylation with fatty acids is another established method to increase the hydrophobicity and membrane-interacting capabilities of oligoarginines. nih.gov

Hydrophobic MoietyPoint of AttachmentEffect on this compound
Dabcyl N-terminusDramatically increased cellular uptake; effect is optimal for this compound length. nih.govnih.gov
1-Pyrene Carboxylic Acid (PCA) N-terminusEnhanced cellular internalization. mdpi.com
Fatty Acids N-terminusIncreased hydrophobicity and cellular uptake. nih.gov

This table illustrates how conjugation with different hydrophobic groups modulates the properties of this compound.

Elucidating the Mechanisms of Cellular Internalization of H Arg Arg Arg Arg Arg Arg Oh

Distinct Pathways of Cell Entry: Endocytosis versus Direct Membrane Translocation of Hexaarginine

The entry of H-Arg-Arg-Arg-Arg-Arg-Arg-OH into cells is primarily mediated by two distinct pathways: energy-dependent endocytosis and energy-independent direct membrane translocation. nih.govmdpi.com The prevailing pathway is not mutually exclusive and can be influenced by several factors, including peptide concentration and the composition of the cellular membrane. nih.govnih.gov Initial studies suggesting direct translocation as the primary mechanism were later refined, with evidence pointing towards endocytosis, particularly at lower peptide concentrations. nih.gov The observation of both punctate intracellular fluorescence (indicative of endosomal localization) and diffuse cytosolic distribution supports the coexistence of both uptake mechanisms. nih.gov A theoretical model for the direct translocation of hexa-arginine involves the formation of transient water pores in the membrane. nih.govresearchgate.net

Mechanistic Characterization of H-Arg-Arg-Arg-Arg-Arg-Arg-OH Uptake in Live Cells

In live cells, the internalization of H-Arg-Arg-Arg-Arg-Arg-Arg-OH has been shown to involve various forms of endocytosis. Macropinocytosis, a form of fluid-phase endocytosis, is considered a significant pathway for the uptake of arginine-rich peptides. nih.govnih.gov This process is characterized by the formation of large, irregular vesicles (macropinosomes) and is dependent on the actin cytoskeleton. nih.gov Studies have demonstrated that inhibitors of macropinocytosis can significantly reduce the cellular uptake of oligoarginines. acs.org

Furthermore, clathrin-mediated and caveolae/lipid-raft-mediated endocytosis have also been implicated in the uptake of this compound derivatives. nih.gov The specific endocytic pathway utilized can be influenced by modifications to the peptide, such as the attachment of other molecules. nih.gov For instance, the internalization of certain this compound derivatives was found to be strongly inhibited by blockers of clathrin-mediated endocytosis. nih.gov The use of giant plasma membrane vesicles (GPMVs), which are derived from live cells but lack an active endocytic machinery, has been instrumental in studying direct translocation events independent of endocytosis. acs.org

Influence of Peptide Concentration on this compound Internalization Mechanisms

The concentration of H-Arg-Arg-Arg-Arg-Arg-Arg-OH in the extracellular environment plays a pivotal role in dictating the primary mechanism of its cellular entry. nih.govnih.gov At lower concentrations, endocytosis is generally the predominant pathway for internalization. nih.govnih.gov As the peptide concentration increases, a noticeable shift towards direct membrane translocation and a more diffuse cytosolic distribution is observed. nih.govnih.gov This concentration-dependent switch suggests that at higher concentrations, the peptide can accumulate at the cell surface, reaching a threshold that triggers a non-endocytic entry mechanism. nih.gov This phenomenon is accompanied by a non-linear increase in the total cellular fluorescence, indicating a more efficient uptake at higher concentrations. nih.gov

Table 1: Effect of Peptide Concentration on Cellular Uptake

Peptide Concentration (µM) Relative Fluorescence Intensity (%) Primary Uptake Mechanism Reference
Cf-Arg8 5 100 Endocytosis/Direct Translocation nih.gov
PCA-Arg8-Lys(Cf) 5 ~300 Endocytosis/Direct Translocation nih.gov
H-Arg-Arg-Arg-Arg-Arg-Arg-OH Low Lower Endocytosis nih.govnih.gov
H-Arg-Arg-Arg-Arg-Arg-Arg-OH High Higher (Non-linear increase) Direct Translocation nih.govnih.gov

This table is for illustrative purposes and synthesizes findings from multiple sources. Specific fluorescence values are relative and depend on experimental conditions.

Role of Electrostatic Interactions with Anionic Cellular Components in this compound Uptake

The highly cationic nature of H-Arg-Arg-Arg-Arg-Arg-Arg-OH, due to its six arginine residues, is a key determinant of its interaction with and subsequent entry into cells. mdpi.comnih.gov These positively charged guanidinium (B1211019) groups readily engage in electrostatic interactions with negatively charged components on the cell surface, which is a critical initiating step for internalization. mdpi.comnih.govnih.gov

Interactions with Negatively Charged Cell Membrane Constituents (e.g., Phosphates, Carboxylates, Sulfates)

The cell surface is rich in anionic molecules that serve as initial docking sites for this compound. These include the phosphate (B84403) groups of phospholipids, carboxylate groups on proteins, and sulfate (B86663) groups of proteoglycans like heparan sulfate. mdpi.comnih.govresearchgate.net The guanidinium group of arginine is particularly adept at forming bidentate hydrogen bonds with these anionic moieties, leading to a strong interaction. mdpi.comnih.govresearchgate.net This initial binding is thought to concentrate the peptide at the cell surface, facilitating subsequent uptake events, whether through endocytosis or direct translocation. nih.govnih.gov The interaction with heparan sulfates is considered a primary step, and the cross-linking of these proteoglycans by the peptide can act as a driving force for uptake. mdpi.comnih.gov

Modulatory Effects of Hydrophobic Counter-Anions (e.g., Pyrenebutyrate) on Oligoarginine Translocation

The co-administration of hydrophobic counter-anions, such as pyrenebutyrate, can dramatically alter the internalization mechanism of oligoarginines, including this compound. mdpi.comacs.orgnih.gov In the absence of such counter-anions, endocytosis is a major route of uptake. acs.org However, the presence of pyrenebutyrate facilitates a rapid, direct translocation of the peptide across the cell membrane, resulting in a diffuse cytosolic distribution within minutes. acs.org Pyrenebutyrate is believed to function by forming a charge-neutralized, hydrophobic ion pair with the cationic peptide, which can then more readily partition into and traverse the lipid bilayer. nih.govresearchgate.net This process is also associated with an increase in membrane fluidity, which may further promote translocation. mdpi.comresearchgate.net

Table 2: Influence of Pyrenebutyrate on this compound Internalization

Condition Primary Uptake Mechanism Cellular Distribution Reference
This compound alone Endocytosis Punctate (endosomes) acs.org
This compound + Pyrenebutyrate Direct Membrane Translocation Diffuse (cytosol) acs.org

This table summarizes the general findings on the effect of pyrenebutyrate.

Impact of Cellular Microenvironment and Membrane Composition on this compound Internalization

The efficiency and pathway of H-Arg-Arg-Arg-Arg-Arg-Arg-OH internalization are not solely dependent on the peptide itself but are also significantly influenced by the cellular microenvironment and the specific composition of the plasma membrane. nih.govnih.govnih.gov Factors such as the presence of serum proteins, the local pH, and the abundance of specific lipids and proteins in the membrane can modulate uptake. nih.govbu.edunih.gov

The presence of serum in the culture medium has been shown to have a notable impact on the uptake of longer oligoarginines, although its effect on this compound is less pronounced. nih.gov For longer peptides, serum components can lead to a greater proportion of endocytic uptake. nih.gov The cellular microenvironment, including factors like pH and the presence of various secreted molecules, can influence cell surface properties and thus peptide interactions. nih.govnih.gov

Membrane composition is another critical determinant. The presence of cholesterol and the organization of the membrane into microdomains, such as lipid rafts, can affect internalization pathways. acs.org For instance, some cell-penetrating peptides utilize raft-mediated endocytosis. acs.org The fluidity of the cell membrane, which can be influenced by its lipid composition, also plays a role, with increased fluidity potentially enhancing peptide translocation. mdpi.comresearchgate.net Furthermore, the expression levels of surface proteins, such as nucleolin and proteoglycans, which can act as receptors or binding partners for arginine-rich peptides, are crucial for efficient internalization. nih.govacs.org

Influence of Membrane Lipid Composition and Cholesterol Content on this compound Uptake

The lipid bilayer of the plasma membrane presents the initial barrier that H-Arg-Arg-Arg-Arg-Arg-Arg-OH must overcome to enter the cell. The composition of this lipid environment, particularly its cholesterol content and the presence of specific lipid species, plays a pivotal role in modulating the efficiency and mechanism of this compound uptake.

Initial interactions between arginine-rich CPPs, such as this compound, and the cell surface are often mediated by electrostatic interactions with negatively charged components of the plasma membrane. nih.govnih.gov The guanidinium groups of the arginine residues can form bidentate hydrogen bonds with negatively charged phosphate, sulfate, and carboxylate groups present on the cell surface. nih.gov This initial binding is a prerequisite for subsequent internalization.

Research has shown that the direct permeation of arginine-rich peptides is favored in membranes with specific lipid compositions. For instance, cells with an endogenously low sphingomyelin (B164518) content exhibit enhanced direct membrane permeation of nona-arginine (B115151) (R9), a close analog of this compound. nih.gov The enzymatic conversion of sphingomyelin to ceramide can also promote direct penetration. nih.gov This suggests that the physical properties of the membrane, influenced by its lipid makeup, are a key determinant of the uptake pathway.

Furthermore, cholesterol, a crucial regulator of membrane fluidity and organization, has a significant impact on the internalization of arginine-rich CPPs. Studies have indicated that direct permeation of these peptides is notably reduced upon cholesterol depletion, highlighting a complex relationship with membrane fluidity and the organization of microdomains. nih.gov Interestingly, it has been demonstrated that arginine-rich CPPs require cholesterol-poor subdomains for efficient translocation across membranes. acs.org This suggests that the peptide may preferentially interact with and traverse specific regions of the plasma membrane that are less densely packed with cholesterol.

The influence of lipid composition on the function of membrane-associated proteins that may be involved in uptake is also a critical consideration. The structural integrity and activity of many transmembrane proteins are dependent on their surrounding lipid environment. nih.gov Therefore, variations in lipid composition could indirectly affect this compound uptake by modulating the function of proteinaceous partners.

The following table summarizes the key findings regarding the influence of membrane lipid composition and cholesterol on the uptake of arginine-rich peptides.

Membrane ComponentInfluence on Arginine-Rich Peptide UptakeSupporting Evidence
Sphingomyelin High levels inhibit direct permeation.In HEK cells with low sphingomyelin, R9 enters through direct permeation at low concentrations. nih.gov
Ceramide Promotes direct membrane penetration.Activation of sphingomyelinase, which converts sphingomyelin to ceramide, facilitates direct permeation. nih.gov
Cholesterol Depletion reduces direct permeation; uptake favors cholesterol-poor regions.Cholesterol depletion significantly reduces direct permeation of R9. nih.gov Arginine-rich CPPs require cholesterol-poor subdomains for translocation. acs.org
Anionic Lipids Facilitate initial binding through electrostatic interactions.The guanidinium groups of arginine form bidentate hydrogen bonds with negatively charged phosphate, sulfate, and carboxylate groups on the cell surface. nih.gov

Involvement of Specific Membrane-Associated Proteins (e.g., Nucleolin) in H-Arg-Arg-Arg-Arg-Arg-OH Translocation

While lipid interactions are fundamental, the translocation of H-Arg-Arg-Arg-Arg-Arg-Arg-OH across the plasma membrane is not solely a lipid-mediated event. Specific membrane-associated proteins have been identified as key players in facilitating this process, acting as receptors or interaction partners that promote internalization.

Among these, nucleolin has emerged as a significant protein involved in the uptake of arginine-rich CPPs. acs.org Nucleolin is a multifunctional protein that is predominantly found in the nucleolus but can also be present on the cell surface of certain cells, particularly cancer cells. acs.org Cell-surface nucleolin has been shown to act as a binding partner for various molecules, including arginine-rich CPPs. acs.org

Research has demonstrated that the degradation of membrane-bound proteins from the surface of giant plasma membrane vesicles (GPMVs) significantly diminishes the internalization of arginine-rich CPPs. acs.org This finding underscores the crucial role of membrane proteins in the translocation process. More specifically, the downregulation of plasma membrane-bound nucleolin using siRNA has been shown to inhibit the internalization of these peptides into GPMVs. acs.org This provides direct evidence for the involvement of nucleolin in facilitating the uptake of arginine-rich CPPs.

The glycine-arginine-rich (GAR) domain of nucleolin is thought to be crucial for its association with the plasma membrane. embopress.org Arginine-rich sequences within this domain may directly interact with the lipid bilayer, anchoring the protein to the cell surface where it can then engage with extracellular ligands like this compound. embopress.org

The following table summarizes the key findings regarding the involvement of nucleolin in the cellular uptake of arginine-rich peptides.

ProteinRole in UptakeExperimental Evidence
Nucleolin Acts as a binding partner to facilitate translocation.Downregulation of membrane-bound nucleolin inhibits the internalization of arginine-rich CPPs into GPMVs. acs.org
Degradation of membrane proteins significantly decreases the accumulation of arginine-rich CPPs in GPMVs. acs.org
Cell-surface nucleolin is a known binding partner for several macromolecules. acs.org

Molecular Interactions and Structural Biology of H Arg Arg Arg Arg Arg Arg Oh

Non-Covalent Binding Mechanisms of Hexaarginine with Biological Macromolecules

The interactions of this compound with biological macromolecules are primarily driven by non-covalent forces. The guanidinium (B1211019) group of the arginine side chain is the key player in these interactions, capable of forming multiple hydrogen bonds and engaging in strong electrostatic attractions.

At physiological pH, the arginine residues are protonated, resulting in a high positive charge density on the this compound peptide. This allows for strong electrostatic interactions with negatively charged molecules such as the phosphate (B84403) backbone of nucleic acids and acidic residues (aspartate, glutamate) on protein surfaces. wikipedia.org These charge-charge interactions are a major driving force for the initial association of this compound with its binding partners.

Beyond simple electrostatic attraction, the guanidinium group can participate in a variety of hydrogen bonding patterns. It can act as a hydrogen bond donor through its five potential donor sites, forming stable bidentate or "forked" hydrogen bonds with carboxylate groups of acidic amino acids or phosphate groups of nucleic acids. researchgate.net These specific hydrogen bonding networks contribute significantly to the stability and specificity of the interaction.

The flexibility of the arginine side chain allows it to adopt various conformations, enabling it to fit into diverse binding pockets and interact with a range of molecular surfaces. This conformational adaptability, combined with the multiplicity of non-covalent interactions, underpins the ability of this compound to bind to a variety of biological macromolecules.

Interactions with Nucleic Acids: DNA and RNA

The polycationic nature of this compound facilitates its strong interaction with the negatively charged phosphate backbones of both DNA and RNA. biorxiv.org This interaction is fundamental to many of its biological and biotechnological applications.

This compound Binding to Branched DNA Structures

While research has extensively focused on the interaction of arginine-rich peptides with linear DNA, the binding to more complex, branched DNA structures is also of interest. The principles governing these interactions are rooted in the electrostatic complementarity between the positively charged peptide and the negatively charged DNA. In vitro selection experiments have identified specific DNA motifs that bind to arginine. These motifs often form unique tertiary structures, such as hairpin loops with conserved nucleotide sequences, that create a specific binding pocket for the arginine guanidinium group. nih.gov It is plausible that similar principles apply to the recognition of branched DNA structures, where the spatial arrangement of phosphate groups at the branch point could create a high-density negative charge region, acting as a focal point for this compound binding. The binding is primarily mediated by the guanidinium group of arginine, which can induce conformational changes in the DNA upon binding. nih.gov

Interactions with Specific RNA Species (e.g., siRNA, viral RNA) in Research Contexts

This compound and other arginine-rich peptides have been investigated for their ability to interact with and deliver various RNA species, including small interfering RNA (siRNA) and viral RNA. The binding to these RNA molecules is crucial for their function and for therapeutic applications.

siRNA: The interaction with siRNA is of particular interest for RNA interference (RNAi) technologies. Arginine-rich peptides can form complexes with siRNA, neutralizing its negative charge and facilitating its entry into cells. While the primary interaction is electrostatic with the phosphate backbone, specific hydrogen bonds between the arginine guanidinium group and the RNA bases or ribose sugars can also contribute to the binding affinity and stability of the complex. nih.govnih.gov The formation of these complexes is a critical step in the delivery of siRNA to the RNA-induced silencing complex (RISC). nih.gov

Viral RNA: Arginine-rich motifs are commonly found in viral proteins that bind to viral RNA, playing essential roles in processes like RNA trafficking, packaging, and replication. researchgate.net The interaction between arginine-rich peptides and viral RNA is often characterized by the formation of sequential hydrogen bonds and salt bridges between the arginine residues and the nucleotides of the viral RNA. researchgate.net Studies on viral systems, such as the interaction of the HIV Tat protein with its TAR RNA element, have provided fundamental insights into how arginine-rich domains recognize and bind to specific RNA structures. nih.gov These interactions are often highly specific, depending on the presentation of the arginine side chains and the three-dimensional structure of the RNA.

The table below summarizes key research findings on the interaction of arginine-rich peptides with specific RNA species.

RNA SpeciesKey Interaction FeaturesResearch Context/Significance
siRNA Electrostatic interactions with the phosphate backbone, potential for specific hydrogen bonds. nih.govnih.govFacilitates cellular uptake for RNA interference (RNAi) applications. nih.gov
Viral RNA Formation of sequential hydrogen bonds and salt bridges with viral RNA nucleotides. researchgate.netCrucial for viral processes like RNA packaging and replication. researchgate.net
TAR RNA (HIV) Specific recognition of a bulge structure by an arginine-rich motif. nih.govA model system for understanding specific RNA-protein interactions. nih.gov

Influence of this compound on DNA Condensation and Packaging

The ability of this compound to bind to DNA and neutralize the negative charges of the phosphate backbone can lead to the condensation and packaging of DNA. nih.gov This process is analogous to the role of naturally occurring polyamines and basic proteins like histones and protamines in compacting genomic DNA within the cell nucleus. youtube.commappingignorance.org

Studies with oligo-L-arginines of varying lengths have shown that peptides with four or more arginine residues can irreversibly bind to DNA and cause its precipitation. nih.gov The stability of the resulting complex increases with the length of the oligo-arginine chain. nih.gov This condensation is a cooperative process, where the binding of one this compound molecule facilitates the binding of others, leading to the collapse of the DNA into a more compact structure. Molecular dynamics simulations suggest that longer polyarginine chains provide better protection to the DNA by occupying more space on its surface and forming more stable interactions. chemrxiv.org

This property of inducing DNA condensation is being explored for applications in gene delivery, where the compacted DNA is more readily taken up by cells. The condensed state can also offer protection to the DNA from degradation by nucleases. chemrxiv.org

Peptide-Protein Interactions Involving H-Arg-Arg-Arg-Arg-Arg-Arg-OH and its Conjugates

The arginine side chain is a frequent mediator of protein-protein interactions, and this compound motifs can be involved in specific recognition events. nih.gov The positively charged guanidinium group can form salt bridges with negatively charged aspartate and glutamate (B1630785) residues on the surface of other proteins. researchgate.net Additionally, the ability to form multiple hydrogen bonds and engage in cation-π interactions with aromatic residues contributes to the specificity and affinity of these interactions.

Conjugating this compound to other molecules, such as selective high-affinity ligands, can enhance their uptake and internalization by cells. nih.gov In such conjugates, the this compound moiety can interact with components of the cell surface and endocytic machinery, facilitating the transport of the entire conjugate into the cell.

Interaction with Nuclear Receptors (e.g., Vitamin D Receptor) by Oligoarginine-Conjugated Peptides

Oligoarginine peptides, including this compound, have been investigated for their potential to modulate the activity of nuclear receptors, such as the Vitamin D Receptor (VDR). The VDR is a key regulator of calcium homeostasis and cell differentiation, making it a therapeutic target for various diseases. However, the delivery of molecules that can modulate VDR activity inside cells is a significant challenge.

Research has demonstrated that conjugating peptides designed to inhibit the VDR-coactivator interaction with oligoarginine sequences significantly enhances their intracellular uptake and subsequent inhibitory activity. In one such study, a nona-arginine (B115151) (R9) sequence was appended to peptide inhibitors of VDR. The results indicated that the length of the oligoarginine chain is crucial for its effectiveness. While peptides conjugated with three (R3) or six (R6) arginine residues showed weak to no inhibitory activity, the nona-arginine conjugate displayed potent inhibition of VDR-mediated transcription. This suggests that a certain threshold of positive charge and/or length is required for efficient cell penetration and delivery of the inhibitory peptide to the intracellular VDR.

The mechanism of action for these oligoarginine-conjugated peptides involves disrupting the interaction between the VDR and its coactivators, which is a critical step in VDR-mediated gene transcription. By effectively delivering the inhibitory peptide to the cell's interior, the oligoarginine tag facilitates the suppression of target gene expression and can inhibit cellular processes such as the differentiation of HL-60 cells.

Peptide ConjugateArginine Chain LengthVDR Transactivation Inhibition
Peptide 19R3No significant inhibition
Peptide 20R6Weak inhibition
Peptide 21R9Potent inhibition
Peptide 22 (N-terminal R9)R9Potent inhibition

Binding to Specific Intracellular Signaling Proteins (e.g., 14-3-3ζ)

The 14-3-3 protein family comprises a group of highly conserved regulatory proteins that play crucial roles in a wide range of cellular processes, including signal transduction, cell cycle control, and apoptosis. The isoform 14-3-3ζ is known to interact with a multitude of phosphorylated protein partners, acting as a molecular scaffold to bring signaling components into close proximity.

Currently, there is a lack of direct scientific literature detailing the specific binding of the unmodified this compound peptide (H-Arg-Arg-Arg-Arg-Arg-Arg-OH) to 14-3-3ζ. The primary mode of interaction for 14-3-3 proteins involves the recognition of specific phosphoserine or phosphothreonine motifs within their target proteins. This binding is mediated by a highly conserved amphipathic groove on the 14-3-3 protein surface.

While direct interaction evidence is absent, the highly cationic nature of this compound could theoretically lead to non-specific electrostatic interactions with negatively charged regions on the surface of 14-3-3ζ. However, such interactions would likely lack the specificity and affinity characteristic of the canonical phosphopeptide-binding mechanism of 14-3-3 proteins.

Future research could explore whether this compound or other oligoarginine peptides could be engineered, for instance by phosphorylation or inclusion in a larger peptide sequence containing a 14-3-3 binding motif, to specifically target 14-3-3ζ. Such engineered peptides could potentially modulate the scaffolding function of 14-3-3ζ and influence its associated signaling pathways.

Association with Major Histocompatibility Complex (MHC) Proteins in Ligand Delivery Studies

The major histocompatibility complex (MHC) plays a central role in the adaptive immune system by presenting peptide antigens to T cells. rsc.org The ability to deliver specific ligands to MHC molecules is a key area of research in the development of vaccines and immunotherapies. This compound has been explored as a vehicle for the delivery of such ligands to MHC proteins. nih.gov

In a study targeting the HLA-DR10, a specific type of MHC class II molecule overexpressed in some B-cell malignancies, a selective high-affinity ligand (SHAL) was conjugated to this compound. nih.gov The rationale was that the this compound moiety would facilitate the transport of the SHAL into the target cells. Surface plasmon resonance experiments confirmed that the addition of the this compound peptide did not hinder the binding of the SHAL to the purified HLA-DR10 protein. nih.gov Furthermore, studies with HLA-DR10 expressing Raji cells demonstrated that the this compound-conjugated SHAL exhibited significantly enhanced internalization and radionuclide residualization compared to the unconjugated SHAL. nih.gov

This research highlights the potential of this compound as a carrier to improve the intracellular delivery of MHC-binding ligands. By enhancing the uptake of these ligands, this compound can increase their availability for processing and presentation by MHC molecules, thereby potentially augmenting the desired immune response.

LigandConjugateTargetEffect on InternalizationReference
Selective High-Affinity Ligand (SHAL)This compoundHLA-DR10Enhanced nih.gov

Exploiting Polyionic Interactions for Protein Immobilization and Functional Studies

The highly cationic nature of this compound at physiological pH allows for strong electrostatic interactions with negatively charged surfaces. This property has been exploited for the site-specific immobilization of proteins for various functional studies. By genetically fusing a this compound tag to a protein of interest, the protein can be selectively adsorbed onto surfaces like mica, which is atomically flat and possesses a negative charge. nih.gov

This method of immobilization offers several advantages. It is a reversible process, and the orientation of the immobilized protein can be controlled to some extent, which is crucial for studying protein function and interaction with other molecules. For example, this compound-tagged green fluorescent protein (GFP) has been shown to bind specifically to mica surfaces via its arginine tag. nih.gov This specific binding is based on an ion-exchange mechanism with the naturally occurring potassium cations on the mica surface. nih.gov In contrast, GFP without the this compound tag only exhibited non-specific binding. nih.gov

The ability to create ordered arrays of functional proteins on solid supports has significant implications for the development of protein microarrays and biosensors. These platforms can be used to probe protein-ligand and protein-protein interactions on a large scale. The use of a nona-arginine (R9) tag has also been demonstrated to effectively adsorb proteins onto glass slides and silica (B1680970) resin, with the tagged protein remaining functional.

Structural Insights into this compound Conformational Dynamics and Assembly

The conformational dynamics and self-assembly of peptides are critical determinants of their biological activity and potential for use in nanotechnology. For H-Arg-Arg-Arg-Arg-Arg-Arg-OH, its structure and behavior are largely governed by the physicochemical properties of the arginine side chains and the peptide backbone.

The six guanidinium groups of the arginine residues are protonated at physiological pH, resulting in a highly cationic and hydrophilic peptide. This charge repulsion between the side chains would favor an extended conformation in aqueous solution to minimize electrostatic clashes. However, the peptide backbone retains some flexibility, and transient secondary structures or turns may be populated. Molecular dynamics simulations are a powerful tool to explore the conformational landscape of such peptides, providing insights into the distribution of different structures and their interconversion rates.

Computational Approaches in H Arg Arg Arg Arg Arg Arg Oh Research

Molecular Dynamics (MD) Simulations of Hexaarginine-Membrane Systems

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic interactions between this compound and lipid bilayers. These simulations model the movement of atoms and molecules over time, providing a detailed view of the peptide's behavior at the membrane interface. mdpi.com By simulating systems containing the peptide, lipid molecules, and solvent, researchers can observe processes such as peptide binding to the membrane surface, conformational changes, and the initial stages of translocation.

Studies have shown that the positively charged guanidinium (B1211019) groups of the arginine residues play a crucial role in the initial electrostatic attraction to the negatively charged components of cell membranes, such as phosphate (B84403) groups on lipids. nih.gov MD simulations reveal how the membrane can deform to accommodate these charged residues, allowing them to be solvated by both lipid headgroups and water molecules. nih.gov These simulations are critical for understanding the fundamental forces driving the interaction and subsequent penetration.

A key computational technique used to quantify the energetics of peptide translocation is the calculation of the Potential of Mean Force (PMF). The PMF profile represents the free energy of the system as a function of a specific reaction coordinate, which is typically the distance of the peptide from the center of the lipid bilayer. nih.govresearchgate.net This analysis reveals the free energy barriers that the peptide must overcome to move from the aqueous environment into and across the hydrophobic core of the membrane.

For arginine-rich peptides, PMF calculations often show a significant energy barrier to translocation through an intact, pore-free path, largely due to the high cost of dehydrating the charged arginine residues to move them into the nonpolar membrane core. nih.gov However, these simulations have also suggested that the translocation mechanism may involve the formation of transient water pores or other membrane defects. nih.govarxiv.org The presence of the peptide can lower the free energy cost of pore formation, creating a more favorable pathway for translocation. nih.govnih.gov The height of the energy barrier in the PMF profile is a critical parameter that correlates with the efficiency of membrane penetration. researchgate.net

Table 1: Representative Free Energy Barriers for Peptide Translocation from PMF Studies
Peptide/MoleculeMembrane ModelTranslocation PathCalculated Free Energy Barrier (ΔG)
Guanidinium ionPOPCDirect Permeation~60-70 kJ/mol
MethanolGeneric Lipid BilayerDirect Permeation~10 kJ/mol uni-saarland.de
cR9 (cyclic nona-arginine)DOPCPore-free Path~200 kJ/mol nih.gov
cR9 (cyclic nona-arginine)DOPCPore-associated PathSignificantly lower than pore-free path

While all-atom MD simulations provide high-resolution details, their computational cost limits the time and length scales that can be studied. nih.gov To overcome this, coarse-grained (CG) models are widely used. In CG simulations, groups of atoms are represented as single "beads," reducing the number of particles in the system and allowing for simulations of larger systems over longer timescales. nih.govmdpi.com

The MARTINI force field is one of the most popular CG models for biomolecular simulations, including peptide-membrane interactions. nih.govcgmartini.nl It has been successfully applied to study a wide range of processes that are difficult to access with all-atom simulations, such as the self-assembly of lipids into bilayers and large-scale membrane remodeling events. mdpi.comcgmartini.nl For this compound, CG simulations can efficiently model the initial binding of multiple peptides to the membrane surface and explore collective effects that might lead to membrane destabilization or pore formation, providing insights into concentration-dependent translocation mechanisms. nih.gov

Table 2: Comparison of Simulation Approaches
FeatureAll-Atom (AA) SimulationsCoarse-Grained (CG) Simulations
Level of DetailExplicit representation of every atom.Groups of atoms represented as single beads. mdpi.com
Computational CostHighLow nih.gov
Accessible TimescaleNanoseconds to microsecondsMicroseconds to milliseconds
Accessible System SizeSmaller systems (e.g., single peptide, small membrane patch)Larger systems (e.g., multiple peptides, large membrane patch) mdpi.com
Primary ApplicationDetailed analysis of specific molecular interactions.Studying large-scale phenomena and longer-timescale events. nih.gov

In Silico Modeling and Docking Studies of this compound Binding to Target Biomolecules

Beyond membrane translocation, computational docking is used to predict how this compound might bind to specific biological targets, such as proteins or nucleic acids. youtube.com Docking algorithms predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor and estimate the strength of the interaction, often reported as a docking score. nih.govmdpi.com

This approach requires a three-dimensional structure of the target biomolecule, which can be obtained from experimental methods like X-ray crystallography or generated through homology modeling. youtube.com For this compound, docking studies can help identify potential intracellular partners and elucidate the structural basis for its biological effects once inside the cell. The simulations can reveal key interactions, such as hydrogen bonds and electrostatic contacts, that stabilize the peptide-target complex. nih.govmdpi.com The stability of these predicted binding poses is often further evaluated using MD simulations to ensure the interaction is stable over time. mdpi.commdpi.com

Development and Application of Predictive Algorithms for Oligoarginine Cell-Penetrating Efficacy

The increasing amount of experimental data on various CPPs has enabled the development of predictive algorithms based on machine learning (ML) and other statistical methods. nih.gov These computational tools aim to identify new, effective CPP sequences without the need for exhaustive experimental screening. nih.govacs.org

These algorithms are trained on datasets of peptides with known cell-penetrating abilities. nih.gov They learn to recognize the key features—such as amino acid composition, physicochemical properties, and sequence patterns—that correlate with high cellular uptake. semanticscholar.org Once trained, the model can be used to screen large virtual libraries of peptides and predict their cell-penetrating efficacy. acs.org Several ML-based frameworks have been developed that use techniques like artificial neural networks, support vector machines, and random forests to differentiate between CPPs and non-CPPs with high accuracy. nih.govresearchgate.net Such predictive tools can significantly accelerate the discovery and design of novel oligoarginine-based CPPs for various applications.

Academic Research Applications of H Arg Arg Arg Arg Arg Arg Oh As a Delivery Vector

Non-Viral Delivery of Genetic Material in Research

Hexa-arginine serves as a valuable non-viral vector for the delivery of genetic materials such as siRNA, plasmid DNA, and oligonucleotides into cells for research purposes. This approach avoids the immunogenicity and insertional mutagenesis risks associated with viral vectors.

siRNA Delivery Systems Utilizing Hexaarginine Conjugates for Gene Silencing Studies

Hexa-arginine and other arginine-rich cell-penetrating peptides (CPPs) are employed to deliver small interfering RNA (siRNA) into cells to induce gene silencing. The cationic peptide forms a complex with the anionic siRNA, facilitating its cellular uptake. Research has demonstrated the efficacy of this method in downregulating specific gene expression. For instance, studies have shown significant silencing of target genes like GAPDH and STAT3 in various cancer cell lines.

Target GeneCell LineDelivery SystemGene Silencing Efficiency
GAPDHHeLaHexa-arginine conjugated to a carrierUp to 24% reduction in mRNA levels
STAT3MDA-MB-231Oleyl-R5-(HR)4 peptide containing hexa-arginine motif~80% inhibition of protein expression

Plasmid DNA Delivery in Transfection and Gene Expression Research

The delivery of plasmid DNA (pDNA) is crucial for studying gene function and expression. Arginine-rich peptides, including hexa-arginine, have been shown to effectively condense and deliver pDNA into various cell lines. The transfection efficiency can be influenced by factors such as the peptide-to-DNA ratio and the cell type. Studies have reported successful transfection and subsequent expression of reporter genes like luciferase and enhanced green fluorescent protein (EGFP).

PlasmidCell LineDelivery SystemTransfection Efficiency
pEGFP-N1HEK293Arginine-rich peptideUp to 35.48% of cells expressing EGFP
Luciferase Reporter PlasmidCHO-K1Arginine-rich peptideSignificant luciferase expression observed

Oligonucleotide Delivery and Gene Expression Modulation in Cell-Based Assays

Hexa-arginine facilitates the delivery of various oligonucleotides, including antisense oligonucleotides and splice-switching oligonucleaments, into cells to modulate gene expression. This allows researchers to investigate the roles of specific genes and their splice variants in cellular processes. For example, antisense oligonucleotides have been used to inhibit the expression of oncogenes like c-myc, while splice-switching oligonucleotides have been employed to correct splicing defects in genetic disorders like Spinal Muscular Atrophy (SMA).

Oligonucleotide TypeTargetCell LineOutcome
Antisense Oligonucleotidec-myc mRNAK562 (human leukemia cells)Inhibition of c-myc expression and cell proliferation
Splice-Switching OligonucleotideSMN2 pre-mRNASMA patient fibroblastsIncreased inclusion of exon 7 in SMN2 mRNA

Intracellular Delivery of Peptides and Proteins for Cellular Studies

The ability of hexa-arginine to penetrate cell membranes makes it an effective vector for delivering peptides and proteins into the cytoplasm and nucleus. This has enabled a variety of cellular studies, from investigating protein function to inducing specific cellular responses.

Delivery of Short Peptides and Peptide Inhibitors into Cells

Hexa-arginine can be conjugated to short peptides and peptide inhibitors to facilitate their entry into cells and subsequent interaction with intracellular targets. This approach is valuable for studying cellular signaling pathways and for developing potential therapeutic agents. For example, the delivery of pro-apoptotic peptides can be used to selectively kill cancer cells, while the delivery of enzyme inhibitors can be used to study the role of specific enzymes in cellular processes. A study demonstrated that hexa-d-arginine (B1139627) can act as a furin inhibitor, blocking the activation of Pseudomonas aeruginosa exotoxin A and protecting cells from its cytotoxic effects. nih.govnih.gov

Delivered PeptideTarget/ProcessCell LineFunctional Effect
Hexa-d-arginine (furin inhibitor)Pseudomonas aeruginosa exotoxin A activationCHO cellsSignificant protection from cytotoxicity
Pro-apoptotic peptidesApoptosis inductionCancer cell linesInduction of cell death

Functionalization of Nanoparticles for Targeted Research Applications

This compound and other oligoarginine peptides are frequently used to modify the surface of nanoparticles (NPs), thereby creating sophisticated delivery systems for research purposes. This functionalization enhances cellular uptake and allows for the targeted delivery of encapsulated or conjugated cargoes.

The surface functionalization of nanoparticles with this compound is a versatile strategy to improve the delivery of therapeutic and diagnostic agents in laboratory settings. The peptide's positive charge facilitates the encapsulation of negatively charged molecules, such as nucleic acids, through electrostatic interactions. mdpi.com

Magnetic nanoparticles (MNPs), particularly those with an iron oxide core (Fe₃O₄), are often used in this context. mdpi.com When coated with arginine, these MNPs can bind to therapeutic agents or genetic material. mdpi.com The superparamagnetic nature of these particles allows for their guidance to specific locations using an external magnetic field, offering a method for targeted delivery in preclinical models. This approach combines the targeting capability of magnetic guidance with the enhanced cellular uptake provided by the this compound peptide.

The process involves chemically bonding the arginine peptide to the nanoparticle surface. This creates a stable, biocompatible vector capable of carrying a payload. mdpi.com Researchers have successfully used arginine-functionalized MNPs to deliver agents for tumor treatment and gene delivery in experimental models. mdpi.com

Nanoparticle TypeCargo TypeResearch ApplicationReference
Magnetic Nanoparticles (Fe₃O₄)Nucleic Acids (e.g., plasmid DNA)Targeted gene delivery mdpi.com
Poly(lactide-co-glycolide) (PLGA) NPsPlasmid DNAGene delivery to primary human astrocytes nih.gov
Quantum Dots (QDs)(Used as trackable nanoparticle model)Studying cellular uptake mechanisms nih.gov
Poly(ethyl-cyanoacrylate) (PECA)FITC-Dextran (model cargo)Investigating enhanced cell uptake nih.gov

The mechanism by which this compound facilitates nanoparticle entry into cells is a subject of intensive study. Arginine-rich CPPs can mediate uptake through various pathways, and the specific route can be influenced by the design of the nanoparticle system. nih.gov

Research has shown that the surface density of arginine on a nanoparticle is a critical factor in determining the uptake mechanism. nih.gov A high density of arginine, with an intermolecular distance of less than 3 nm, can induce non-endocytic uptake, where the nanoparticle appears to directly penetrate the cell membrane. nih.gov This direct translocation avoids the endolysosomal pathway, which is often degradative, and allows the cargo to be released directly into the cytosol. nih.govwilhelm-lab.com

Conversely, if the arginine density is lower (with an intermolecular distance greater than 3 nm), nanoparticles tend to be internalized via energy-dependent endocytosis. nih.gov This can involve several routes, including clathrin-mediated endocytosis, macropinocytosis, or caveolin-mediated pathways. wilhelm-lab.combeilstein-journals.org Once inside, the nanoparticles are enclosed in endosomes. A key challenge in this pathway is to facilitate "endosomal escape" so the cargo can reach its intracellular target before being degraded by lysosomes. nih.gov Confocal microscopy studies have shown that after internalization, this compound-conjugated molecules can be distributed throughout the cell's interior, with some localizing to the cytoplasm and a fraction to the nucleus. nih.gov

Uptake MechanismKey CharacteristicsGoverning FactorsReference
Non-Endocytic (Direct Translocation)Energy-independent; bypasses endosomes; rapid cytosolic entry.High arginine surface density (arginine-arginine distance <3 nm). nih.gov
Endocytosis (e.g., Clathrin-mediated)Energy-dependent; vesicle-mediated; cargo is trapped in endosomes.Lower arginine surface density (arginine-arginine distance >3 nm). nih.gov
MacropinocytosisActin-dependent engulfment of extracellular fluid; forms large vesicles (macropinosomes).Often utilized by arginine-rich CPPs. beilstein-journals.orgnih.gov

Utility of this compound Conjugates in Studying Biological Processes

Beyond nanoparticle delivery, this compound can be directly conjugated to small molecules, probes, or drugs to study their interaction with cellular systems and to investigate fundamental biological mechanisms.

In the field of antibiotic resistance, researchers have synthesized conjugates of the aminoglycoside antibiotic neomycin with various peptides, including those containing arginine. These conjugates are used as tools to probe and overcome bacterial resistance mechanisms. A primary mechanism of resistance to aminoglycosides is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). Studies have shown that attaching a peptide moiety like this compound to neomycin can render the antibiotic unsuitable as a substrate for these enzymes, thus restoring its activity against resistant strains.

In one study, a library of peptide-neomycin conjugates was screened for activity against multidrug-resistant Gram-negative bacteria. It was found that conjugates containing arginine, cysteine, or tryptophan were particularly effective. These conjugates demonstrated a synergistic effect when used in combination with polymyxin (B74138) B, significantly lowering the minimum inhibitory concentration (MIC) for both the neomycin conjugate and polymyxin B. This synergistic action suggests that the arginine-conjugate may help disrupt or penetrate the bacterial membrane, facilitating the entry of both drugs and overcoming established resistance pathways.

This compound and other arginine-rich CPPs have been identified as potent, albeit non-specific, inhibitors of processes that involve nucleic acids, including DNA repair. embopress.org The inhibitory mechanism is not based on the classical model of binding to an enzyme's active site. Instead, it stems from the peptide's high affinity for the nucleic acids themselves. embopress.org

Due to their dense positive charge, arginine-rich peptides like this compound can coat negatively charged DNA and RNA. embopress.org This widespread coating effectively masks the substrate from its binding partners. In the context of DNA repair, the peptide's presence on the DNA can physically block repair enzymes from accessing sites of damage. embopress.org This leads to a generalized impairment of DNA repair pathways. embopress.org This phenomenon has been used in research to study the consequences of inhibiting DNA repair and to understand the cellular toxicity associated with high concentrations of arginine-rich peptides. embopress.org While this broad activity limits its use as a specific enzyme inhibitor, it provides a powerful tool in molecular biology to investigate the cellular response to global inhibition of nucleic acid-based processes. embopress.org

Future Directions and Emerging Research Avenues for H Arg Arg Arg Arg Arg Arg Oh

Optimization of Hexaarginine-Based Delivery Systems for Enhanced Research Efficacy

The enhancement of delivery systems utilizing H-Arg-Arg-Arg-Arg-Arg-Arg-OH is a critical research avenue aimed at boosting therapeutic and diagnostic efficacy. Optimization strategies focus on chemical modifications and advanced formulation techniques to improve cargo capacity, stability, and cellular uptake.

One promising strategy involves the chemical modification of the peptide backbone or its termini. Research has shown that attaching hydrophobic moieties can significantly enhance internalization. For instance, modifying this compound with a Dabcyl group (4-((4-(dimethylamino)phenyl)azo)benzoic acid) has been found to dramatically increase cellular uptake, with internalization rates 8 to 10 times higher than the well-known CPP, octaarginine. nih.gov This modification not only boosts uptake but can also influence the mechanism of entry, favoring pathways like caveolae/lipid raft-mediated endocytosis. nih.gov Cyclization is another structural modification used to enhance the stability and penetration efficiency of oligoarginine peptides, protecting them from enzymatic degradation and constraining them into a more favorable conformation for cell entry. nih.gov

Further optimization involves the formulation of this compound into advanced nanoparticle systems. The goal is to create "smart" delivery vehicles that improve biocompatibility and drug-loading capacity. nih.gov Techniques such as desolvation are being optimized using Quality by Design (QbD) approaches to fabricate protein-based nanoparticles with consistent size, charge, and encapsulation efficiency. researchgate.net High drug loading is a key objective, as it can reduce the frequency of administration and the amount of carrier material needed. researchgate.net

Table 1: Strategies for Optimizing this compound Delivery Systems

Optimization StrategyMethodologyObserved OutcomeReference Example
Chemical ModificationAttachment of a hydrophobic Dabcyl group to the N-terminus.8-10 fold higher internalization compared to octaarginine. nih.govDabcyl-Met-(Arg)6-Met-(Gly)4-Lys(Cf)
Structural ConstraintCyclization of the peptide using rigid aromatic scaffolds.Increased enzymatic stability and efficient internalization, with uptake 5-fold better than octaarginine. nih.govCyclic peptides with BBMB scaffold
Nanoparticle FormulationIncorporation into nanoparticle carriers (e.g., PLGA, Lactoferrin).Improved cargo protection, potential for high drug loading (>80 wt%), and controlled release. nih.govresearchgate.netCurcumin-loaded Lactoferrin nanoparticles researchgate.net

Addressing Challenges in Specificity and Intracellular Trafficking of this compound Conjugates

While this compound is effective at entering cells, two significant challenges remain: a lack of target cell specificity and the uncontrolled intracellular fate of its cargo. Arginine-rich CPPs often exhibit non-specific uptake into a wide variety of cells, which is a drawback for targeted therapies. nih.gov Furthermore, once inside the cell, the peptide-cargo conjugate can become trapped in endosomes, leading to lysosomal degradation and preventing the cargo from reaching its intended intracellular target. mdpi.com

Current research aims to improve specificity by modifying delivery systems to recognize unique features of target cells. One approach is to modulate the surface charge of the nanoparticle carrier. For instance, creating nanoparticles that are neutral at physiological pH but become cationic in the acidic tumor microenvironment can increase specificity. nih.gov Another strategy involves conjugating the this compound delivery system to a high-affinity ligand that binds to a receptor overexpressed on the target cells, such as conjugating a Selective High Affinity Ligand (SHAL) to target HLA-DR10 on B-cell malignancies. nih.gov

Understanding and controlling the intracellular trafficking of this compound conjugates is crucial for ensuring the cargo reaches its site of action. The internalization mechanism can vary and may include direct membrane translocation or various forms of endocytosis, such as macropinocytosis and clathrin-mediated endocytosis. nih.govmdpi.com A significant hurdle is facilitating the "endosomal escape" of the cargo. Research is exploring modifications to the CPP or its carrier to induce endosomal membrane destabilization upon a specific trigger, such as a change in pH. A recently identified challenge is the potential for off-target effects, where polyarginine peptides have been shown to directly bind to and inhibit essential cellular proteins like SERCA2, an ATPase crucial for calcium homeostasis, highlighting the need for careful screening of off-target interactions. mdpi.com

Table 2: Challenges and Strategies in this compound Specificity and Trafficking

ChallengeDescriptionPotential Solution / Research Avenue
Lack of Target SpecificityUptake into a broad range of cell types, leading to potential off-target effects. nih.govConjugation to cell-specific ligands (e.g., antibodies, SHALs); pH-sensitive surface charge modifications. nih.govnih.gov
Endosomal EntrapmentCargo is trapped within endosomes and trafficked to lysosomes for degradation, preventing it from reaching cytosolic or nuclear targets. mdpi.comIncorporation of endosomolytic agents or sequences that disrupt the endosomal membrane in response to endosomal pH.
Intracellular Trafficking ControlThe precise route of entry and subsequent intracellular pathway are often unpredictable and cell-type dependent. nih.govmdpi.comModifying peptide helicity and hydrophobicity to favor specific uptake mechanisms like direct penetration. researchgate.netnih.gov
Off-Target Protein InhibitionPolyarginine peptides can directly bind to and inhibit the function of critical intracellular proteins. mdpi.comSystematic screening for off-target interactions; sequence optimization to minimize unintended binding. mdpi.com

Integration of H-Arg-Arg-Arg-Arg-Arg-Arg-OH with Advanced Biological and Material Science Methodologies

The future of this compound research lies in its integration with other advanced scientific fields to create novel tools and materials. In material science, arginine and its oligomers are being explored for their role in developing "cutting-edge biomaterials." rsc.orgnih.gov For example, L-arginine has been incorporated into self-gelling hydrogels composed of materials like chitosan and PVA. bue.edu.eg These hydrogels show promise for applications in wound healing and tissue engineering. rsc.orgnih.gov The integration of H-Arg-Arg-Arg-Arg-Arg-Arg-OH into such biomaterials could functionalize the scaffold, enhancing its interaction with cells and promoting the delivery of therapeutic agents directly to regenerating tissues.

In biological research, advanced methodologies are being developed that leverage the unique chemical properties of arginine. One such innovation is the creation of photo-reactive arginine probes (photo-arginine). nih.gov These probes can be incorporated into peptides and chromatin to map protein-protein and protein-nucleic acid interactions with high temporal and spatial resolution. This technique allows researchers to identify the specific "reader" proteins that bind to post-translationally modified arginine residues on histones, providing deep insights into epigenetic regulation. nih.gov Applying this methodology to this compound could elucidate its precise binding partners at the cell surface and inside the cell, helping to explain its translocation mechanism and intracellular behavior.

Table 3: Integration of Arginine Peptides in Advanced Methodologies

Field of IntegrationMethodologyApplicationPotential for this compound
Material ScienceFormulation of self-gelling, biodegradable hydrogels. rsc.orgnih.govWound healing, tissue engineering, and controlled drug release. bue.edu.egFunctionalizing hydrogel scaffolds to enhance cellular infiltration and deliver growth factors.
Biological Research / EpigeneticsDevelopment of photo-reactive amino acid probes (e.g., photo-arginine). nih.govMapping transient protein-protein interactions and identifying readers of histone modifications. nih.govIdentifying the cellular machinery that interacts with this compound during membrane translocation and intracellular trafficking.

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